molecular formula C9H13NO B1354598 2-Methoxymethyl-benzylamine CAS No. 88032-03-5

2-Methoxymethyl-benzylamine

Cat. No. B1354598
CAS RN: 88032-03-5
M. Wt: 151.21 g/mol
InChI Key: NHRIWUULBXVLFS-UHFFFAOYSA-N
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Description

2-Methoxymethyl-benzylamine is a biochemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 .


Molecular Structure Analysis

The molecular structure of 2-Methoxymethyl-benzylamine consists of a benzene ring attached to an amine group (NH2) and a methoxymethyl group (CH2OCH3) .

Scientific Research Applications

  • Antiarrhythmic Activity : A study explored the synthesis of 2-, 3-, and 4-substituted benzylamine derivatives, including compounds similar to 2-Methoxymethyl-benzylamine, for their antiarrhythmic properties in experimental cardiac arrhythmias (Remy, Van Saun, & Engelhardt, 1975).

  • Potential Antidepressant Properties : Research on 2-(methoxy- and hydroxy-phenylthio) benzylamines indicated their potential as antidepressants, being active and selective inhibitors of 5-hydroxytryptamine re-uptake in the brain (Jílek et al., 1989).

  • Chemical Synthesis : Benzylamines, akin to 2-Methoxymethyl-benzylamine, were used in chemical synthesis processes. A study discussed using benzylamines for alkylating cyanide ion to obtain nitriles, which could then be reduced to phenethylamines (Short, Dunnigan, & Ours, 1973).

  • Antimicrobial Properties : In the context of metal working fluids, benzylamine and related compounds, including p-methoxybenzylamine, were evaluated for their antimicrobial properties (Gannon, Bennett, Onyekwelu, & Izzat, 1980).

  • Antimicrobial Activity of Complexes : A study on ligands similar to 2-Methoxymethyl-benzylamine and their complexes with metals like Cu(II), Co(III), Ni(II), Pd(II), and Zn(II) found that they exhibit antimicrobial activity against bacteria and yeast (Köksal, Dolaz, Tümer, & Serin, 2001).

  • Synthetic Utility in Organic Chemistry : N-alkylidene-benzylamines, closely related to 2-Methoxymethyl-benzylamine, showed utility in the unexpected synthesis of 3-methoxy-3-methylazetidines, a finding that contrasts with the known reactivity of closely related compounds (Stankovic et al., 2011).

  • Electrochemical Reduction : Methoxy-substituted benzylamines were studied for their reduction to 1,4-dihydro derivatives using electrochemical methods, demonstrating the electrochemical properties of compounds similar to 2-Methoxymethyl-benzylamine (van Andel-Scheffer, Wonders, & Barendrecht, 1994).

  • Labeling Reagents in HPLC : Certain compounds including 7-methoxybenzylamine were used as fluorescent labeling reagents for high-performance liquid chromatography (HPLC), highlighting their application in analytical chemistry (Takadate et al., 1989).

  • Catalysis in Organic Synthesis : 2-(Alkenyloxy)benzylamines and related compounds were used in rhodium-catalyzed reactions to produce organic compounds like benzoxazines and quinazolines, showcasing their role in catalytic processes (Campi, Jackson, Mccubbin, & Trnacek, 1996).

  • Role in Histamine Receptor Antagonism : A series of 4-(aminoalkoxy)benzylamines, structurally related to 2-Methoxymethyl-benzylamine, were found to be potent antagonists at the human histamine H3 receptor, indicating their potential in pharmacology (Apodaca et al., 2003).

Safety and Hazards

2-Methoxymethyl-benzylamine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It can cause harm if swallowed or if it comes into contact with the eyes . It’s recommended to handle this compound with appropriate safety measures .

Future Directions

2-Methoxymethyl-benzylamine is used in proteomics research . Its potential applications could be further explored in this field. Additionally, given its role in corrosion inhibition , it could also find uses in materials science and engineering.

properties

IUPAC Name

[2-(methoxymethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-11-7-9-5-3-2-4-8(9)6-10/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRIWUULBXVLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504919
Record name 1-[2-(Methoxymethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88032-03-5
Record name 1-[2-(Methoxymethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-Methoxymethyl-benzylamine interact with the steel surface to inhibit corrosion?

A1: The research suggests that 2-Methoxymethyl-benzylamine forms a protective layer on the steel surface through a process called chemical adsorption. [] This means that the inhibitor molecules form chemical bonds with the metal atoms, creating a barrier that prevents the corrosive agents from reaching the steel surface. The study found that the adsorption process is spontaneous and exothermic, indicating a strong interaction between the inhibitor and the steel surface. []

Q2: How does the concentration of 2-Methoxymethyl-benzylamine affect its corrosion inhibition efficiency?

A2: The study observed that the inhibition efficiency of 2-Methoxymethyl-benzylamine increases with increasing concentration. [] This suggests that a higher concentration of inhibitor molecules leads to a denser and more effective protective layer on the steel surface, further hindering the corrosion process.

Q3: What is the impact of temperature on the performance of 2-Methoxymethyl-benzylamine as a corrosion inhibitor?

A3: While effective at lower temperatures, the research indicates that the corrosion inhibition efficiency of 2-Methoxymethyl-benzylamine decreases with increasing temperature. [] This suggests that the higher temperatures may weaken the bond between the inhibitor molecules and the steel surface, potentially reducing the stability of the protective layer.

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